molecular formula C20H19N3O B14934908 N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

Cat. No.: B14934908
M. Wt: 317.4 g/mol
InChI Key: HZHCCGJIQIHQMI-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a complex organic compound that features two indole rings connected by a propanamide linker. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide typically involves the following steps:

    Formation of the Indole Rings: The indole rings can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Linking the Indole Rings: The two indole rings are connected via a propanamide linker. This can be achieved through a series of reactions including amide bond formation, which typically involves the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or esters) in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole rings can be oxidized to form indole-2,3-diones.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the indole rings, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as halogens (e.g., Br2) or nitro groups (NO2) can be used under acidic conditions.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets. The indole rings can interact with various enzymes and receptors, modulating their activity. The amide linker can also play a role in binding to biological targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
  • N-(1H-indol-4-yl)-3-(1H-indol-3-yl)propanamide

Uniqueness

N-(1H-indol-4-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is unique due to the specific positioning of the indole rings and the presence of a methyl group on one of the indole rings. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(1-methylindol-3-yl)propanamide

InChI

InChI=1S/C20H19N3O/c1-23-13-14(15-5-2-3-8-19(15)23)9-10-20(24)22-18-7-4-6-17-16(18)11-12-21-17/h2-8,11-13,21H,9-10H2,1H3,(H,22,24)

InChI Key

HZHCCGJIQIHQMI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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